molecular formula C13H19N3O4S B2701131 4-(Dimethylsulfamoylamino)-1-(3-methoxyphenyl)-2-oxopyrrolidine CAS No. 905685-69-0

4-(Dimethylsulfamoylamino)-1-(3-methoxyphenyl)-2-oxopyrrolidine

Cat. No. B2701131
CAS RN: 905685-69-0
M. Wt: 313.37
InChI Key: WJHFIWZNYFAHOM-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoylamino)-1-(3-methoxyphenyl)-2-oxopyrrolidine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound belongs to the class of pyrrolidine-2,5-dione derivatives and has been found to inhibit the activity of several kinases, including BTK, ITK, and TEC.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Structural Revisions

    The reaction of dialkyl 2-butynoate with aniline and formaldehyde, previously believed to produce Dimethyl 3-(aryl)-3,6-dihydro-2H-1,3-oxazine4,5-dicarboxylate, was revised to produce methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate. This highlights the evolving understanding of chemical reactions involving complex molecules like 4-(Dimethylsulfamoylamino)-1-(3-methoxyphenyl)-2-oxopyrrolidine (Srikrishna, Sridharan, & Prasad, 2010).

  • Crystal Structures of Derivatives

    A study on the crystal structures of new dihydropyridine derivatives, including dimethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, provided insights into molecular structures and conformation, crucial for understanding the physical and chemical properties of these compounds (Jasinski et al., 2013).

  • Molecular Conformation Studies

    The molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, synthesized as a potential antineoplastic agent, was studied through X-ray analysis and molecular orbital methods, demonstrating the importance of structural analysis in drug development (Banerjee et al., 2002).

Chemical Reactions and Catalysis

  • Catalysis in Alcohol Oxidation

    Sulfonated Schiff base copper(II) complexes showed efficiency as catalysts for the oxidation of alcohols, highlighting potential applications of similar compounds in catalytic processes (Hazra, Martins, Silva, & Pombeiro, 2015).

  • Electrochemical Behavior

    The electrochemical behavior of related compounds in protic medium was studied, indicating potential applications in electrochemistry and material sciences (David, Hurvois, Tallec, & Toupet, 1995).

Applications in Organic Synthesis

  • Synthesis of Pyrrolidine Derivatives

    Enantiomerically pure pyrrolidine derivatives were synthesized from trans-4-hydroxy-L-proline, illustrating the utility of related pyrrolidine structures in organic synthesis (Renaud & Seebach, 1986).

  • Photochemical Synthesis

    The photochemical preparation of pyridine derivatives indicates potential methodologies for synthesizing related compounds (Guizzardi, Mella, Fagnoni, & Albini, 2000).

properties

IUPAC Name

4-(dimethylsulfamoylamino)-1-(3-methoxyphenyl)-2-oxopyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-15(2)21(18,19)14-10-7-13(17)16(9-10)11-5-4-6-12(8-11)20-3/h4-6,8,10,14H,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHFIWZNYFAHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Dimethylsulfamoyl)amino]-1-(3-methoxyphenyl)pyrrolidin-2-one

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